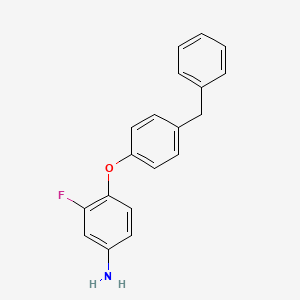

4-(4-Benzylphenoxy)-3-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-benzylphenoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO/c20-18-13-16(21)8-11-19(18)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLNBJAKCQJBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Benzylphenoxy 3 Fluoroaniline and Analogous Structures

Synthesis of Key Precursor Intermediates

The successful synthesis of 4-(4-Benzylphenoxy)-3-fluoroaniline relies heavily on the efficient preparation of its core building blocks.

Synthesis of Fluorinated Aniline (B41778) Building Blocks (e.g., 3-Fluoroaniline (B1664137), 4-Fluoroaniline (B128567), and their derivatives)

Fluorinated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. alfa-chemistry.comsigmaaldrich.com Their preparation can be achieved through several established methods.

Reduction of Nitroaromatics: A common and straightforward method for synthesizing fluoroanilines is the reduction of the corresponding fluoronitrobenzene. For instance, 4-fluoroaniline can be synthesized from 4-fluoronitrobenzene via catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in methanol (B129727). chemicalbook.com This method is often high-yielding and proceeds under mild conditions. Similarly, 3-fluoroaniline (a primary arylamine) is a derivative of aniline where the hydrogen at position 3 is replaced by fluorine and serves as a pharmaceutical intermediate. nih.gov

From Haloanilines: An alternative route involves starting from a different halogenated aniline. For example, m-fluoroaniline can be synthesized from m-chloroaniline. The process involves a Schiemann reaction to replace the amino group of m-chloroaniline with fluorine to yield m-fluorochlorobenzene, followed by an amination reaction (ammonolysis) using a copper catalyst like Cu₂O or CuO at elevated temperatures (150-200 °C) to introduce the amine group. google.com

The choice of synthetic route often depends on the availability and cost of the starting materials. Fluorinated building blocks, including non-heterocyclic and heterocyclic variants, are widely available from commercial suppliers. tcichemicals.comtcichemicals.com

Synthesis of Benzylphenoxy-Substituted Phenol (B47542) Derivatives

The synthesis of the benzyl-containing phenolic precursor, such as 4-benzylphenol, is another critical step. One common approach involves the Friedel-Crafts alkylation of phenol with a benzyl (B1604629) halide. However, this reaction can sometimes lead to a mixture of ortho- and para-substituted products and over-alkylation. ccspublishing.org.cn

A more controlled approach involves the rearrangement of benzyl phenyl ethers. Benzyl aryl ethers can be synthesized and then rearranged to the corresponding benzylated phenols using catalysts like polyphosphoric acid (PPA). ccspublishing.org.cn This method offers a versatile route to various benzylated phenols.

Alternatively, structures like 4-benzyloxyphenol are synthesized and used in subsequent coupling reactions. For example, 4-benzyloxyphenol can react with compounds like 2-chloro-5-nitropyridine (B43025) to form diaryl ethers. nih.gov The synthesis of 4-benzyloxyphenol itself can be achieved by reacting p-hydroxybenzaldehyde with a benzyl halide in the presence of a base, followed by further transformations. google.com

Strategies for Introducing the Benzyl Moiety to Phenolic Precursors

Several methods exist for the benzylation of phenols, which serves to either protect the hydroxyl group or to form a key structural component of the final molecule.

Williamson Ether Synthesis: This classic method involves the deprotonation of a phenol with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then undergoes nucleophilic substitution with a benzyl halide (e.g., benzyl bromide). organic-chemistry.org

Palladium-Catalyzed Benzylation: Modern methods offer milder conditions. A palladium-catalyzed reaction using aryl benzyl carbonates or benzyl methyl carbonates as benzylating agents can efficiently produce benzyl ethers under neutral conditions, avoiding the need for strong bases. organic-chemistry.orgorganic-chemistry.org This reaction proceeds via a decarboxylative etherification.

Vapor-Phase Benzylation: For industrial applications, phenols can be benzylated in the vapor phase by reacting them with benzyl alcohol over a basic metal oxide catalyst at high temperatures (300°C to 600°C). google.com This method is particularly effective for phenols with an unsubstituted ortho position.

The table below summarizes and compares these benzylation strategies.

| Method | Reagents | Conditions | Advantages | Disadvantages | Citation(s) |

| Williamson Ether Synthesis | Phenol, Base (e.g., NaH, K₂CO₃), Benzyl Halide | Varies, often room temp. to reflux | Well-established, versatile | Requires stoichiometric base, can have selectivity issues | organic-chemistry.org |

| Pd-Catalyzed Benzylation | Phenol, Benzyl Carbonate, Pd catalyst (e.g., Pd(η³-C₃H₅)Cp), Ligand (e.g., DPEphos) | Neutral, 60-80°C | Mild, neutral conditions, high yields, avoids strong bases | Requires expensive catalyst and ligand | organic-chemistry.orgorganic-chemistry.org |

| Vapor-Phase Benzylation | Phenol, Benzyl Alcohol, Basic Metal Oxide Catalyst | Vapor phase, 300-600°C | Suitable for large-scale synthesis, ortho-selective | High energy requirements, harsh conditions | google.com |

Carbon-Oxygen Bond Formation Strategies (Ether Linkage)

The formation of the aryl ether bond is arguably the most crucial step in the synthesis of this compound. While several transition-metal-catalyzed methods like the Ullmann condensation wikipedia.orgnih.govnih.gov and Buchwald-Hartwig amination chem-station.comorganic-chemistry.orgorganic-chemistry.org are powerful tools for C-O bond formation, Nucleophilic Aromatic Substitution (SNAr) is particularly relevant for this target molecule.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Ether Synthesis

The SNAr reaction is a cornerstone of aryl ether synthesis, especially when the aromatic ring is activated by electron-withdrawing groups. arkat-usa.org In the synthesis of the target compound, the fluorine atom on the aniline precursor is ortho to the nitro group (which is later reduced to an amine) and meta to the eventual amine, making the ipso-carbon electron-deficient and thus activated for nucleophilic attack.

Mechanism and Conditions The SNAr mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile, in this case, the deprotonated 4-benzylphenoxide, attacks the carbon atom bearing the leaving group (fluorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acsgcipr.org

Leaving Group Departure: The leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

This reaction is typically carried out in the presence of a base (e.g., KOH, K₂CO₃, Cs₂CO₃) to deprotonate the phenol, and in a polar aprotic solvent (e.g., DMF, DMSO, NMP) which can solvate the cation but not the nucleophile, thus enhancing its reactivity. acsgcipr.orgresearchgate.net Aryl fluorides are often excellent substrates for SNAr reactions because fluorine is the most electronegative halogen, which strongly activates the ring towards nucleophilic attack through its inductive effect. vt.edu

The reaction between an ortho-fluoroaniline derivative and a phenol is an effective way to construct the required diaryl ether linkage, often with high regioselectivity and yield. researchgate.netvt.edu For example, the reaction of p-fluoronitrobenzene with resorcinol (B1680541) using sodium hydroxide (B78521) in DMSO at 50 °C is a reported method for creating a similar phenoxy-phenol structure. nih.gov

Advanced Synthetic Approaches and Reaction Optimization

Regioselective Synthesis and Control in Multi-Substituted Systems

Regioselectivity is a critical aspect in the synthesis of complex aromatic compounds. In the case of diaryl ethers, which form the core of this compound, the Ullmann condensation is a key reaction. wikipedia.org The substitution pattern on both the aryl halide and the phenol can significantly influence the outcome of the reaction.

Research has shown that in copper-catalyzed O-arylation reactions, electron-withdrawing groups on the aryl bromide component tend to enhance the reaction, while their presence on the phenol can slow it down. arkat-usa.org This differential reactivity can be exploited to control the regioselectivity of the coupling reaction. For instance, the presence of a fluorine atom at the 3-position of the aniline ring introduces specific electronic effects that must be considered when planning the synthetic route.

Furthermore, steric hindrance can play a role in directing the substitution to a specific position. The ortho-effect has been observed in the ligand-free Ullmann O-arylation of o-chlorotrifluoroacetanilides with phenols, indicating that substituents near the reaction center can influence the regiochemical outcome. nih.gov In the synthesis of complex molecules, such as certain BOPYPY dyes, π–π stacking interactions between reactant molecules have been proposed to direct the regioselective substitution of a fluorine atom. nih.gov

A study on the synthesis of furo[3,4-b]carbazolones demonstrated chemoselective reductive cyclization, highlighting how the inherent reactivity of functional groups can be harnessed for regioselective transformations. rsc.org

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified operational procedures by combining multiple reaction steps into a single process. acgpubs.org For the synthesis of diaryl ethers and related structures, several one-pot methods have been developed.

| One-Pot Synthesis Example | Reactants | Key Features | Reference |

| 1-Aryl-3-trifluoromethylpyrazoles | Nitrile imines, mercaptoacetaldehyde | (3+3)-annulation followed by cascade reactions. nih.gov | nih.gov |

| Diaryl ethers | Aryl halides, H2O or hydroxide salts | In-situ phenol formation followed by etherification. nih.gov | nih.gov |

| Fused Quinoxalines | 1-(2-aminophenyl)pyrroles/indoles, 2-propargyloxybenzaldehydes | Indium-catalyzed, forms three new C/N-C bonds. nih.gov | nih.gov |

| 4-Arylpyrazolo[3,4-b]pyridin-6-ones | 5-Aminopyrazole, azlactones | Solvent-free reaction followed by heating in DMSO with t-BuOK. beilstein-archives.org | beilstein-archives.org |

| 1,2,4-Trisubstituted Imidazoles | Bromo dehydroacetic acid, aromatic aldehyde, benzyl amine, ammonium (B1175870) acetate | Four-component reaction in dry alcohol. acgpubs.org | acgpubs.org |

Application of Protecting Group Chemistry in Multi-Step Synthesis

Protecting groups are essential tools in multi-step organic synthesis, particularly when dealing with molecules containing multiple reactive functional groups. In the synthesis of aniline derivatives, the highly activating nature of the amino group often necessitates protection to prevent unwanted side reactions during subsequent transformations. youtube.com

A common strategy for protecting anilines is acetylation, which converts the highly reactive amine into a less reactive amide. youtube.com This temporary modification allows for selective reactions at other positions on the aromatic ring. The amide group is still an ortho-, para-director but is significantly less activating than the free amine. youtube.com After the desired reaction is performed, the protecting group can be removed, typically by hydrolysis, to regenerate the aniline. youtube.com

The di-tert-butyl dicarbonate (B1257347) (Boc) group is another widely used protecting group for amines. gsconlinepress.comresearchgate.net For instance, in the synthesis of 3-(substitutedthiocarbamide)-aniline derivatives, the amino group of 3-chloroaniline (B41212) was protected with a Boc group before condensation with substituted thioureas. gsconlinepress.comresearchgate.net Similarly, the synthesis of N-benzyloxycarbonyl-3-fluoro-4-(4'-phenylpiperazinyl)aniline utilizes a benzyloxycarbonyl (Cbz) protecting group. chemicalbook.com

The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. utsouthwestern.edu

| Protecting Group | Functional Group Protected | Typical Reagents for Protection | Typical Reagents for Deprotection | Reference |

| Acetyl | Amine (Aniline) | Acetic anhydride (B1165640) or acetyl chloride with a base (e.g., pyridine). youtube.com | Acid or base-catalyzed hydrolysis. youtube.com | youtube.comyoutube.com |

| Di-tert-butyl dicarbonate (Boc) | Amine | Di-tert-butyl dicarbonate. gsconlinepress.comresearchgate.net | Acidic conditions (e.g., trifluoroacetic acid). | gsconlinepress.comresearchgate.net |

| Benzyloxycarbonyl (Cbz) | Amine | Benzyl chloroformate. chemicalbook.com | Hydrogenolysis (e.g., H2, Pd/C). | chemicalbook.com |

Solvent Effects and Catalyst Selection for Optimal Yields and Selectivity

The choice of solvent and catalyst is paramount in optimizing the yield and selectivity of chemical reactions, particularly in transition metal-catalyzed processes like the Ullmann condensation.

Solvent Effects:

The polarity of the solvent can have a profound impact on the efficiency of Ullmann-type reactions. Traditionally, high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) were required. wikipedia.org However, modern methods have shown that non-polar solvents can also be effective. For instance, in a study on Ullmann coupling, non-polar solvents like toluene (B28343) and o-xylene (B151617) provided good yields, whereas polar solvents like NMP were highly ineffective. arkat-usa.org The ability of a solvent to coordinate with the metal center can also influence the reaction outcome; solvents with coordinating oxygen atoms, such as anisole (B1667542) and 1,4-dioxane, were found to be less than ideal for a specific copper(I) catalyst system. arkat-usa.org In some cases, the solvent choice can even determine the reaction's selectivity between different products. nih.gov

Catalyst Selection:

The Ullmann reaction traditionally used stoichiometric amounts of copper powder. wikipedia.org Modern methodologies have shifted towards the use of soluble copper catalysts, often in combination with ligands, which can significantly improve reaction efficiency and allow for milder conditions. wikipedia.orgacs.org

The selection of the ligand is critical. A wide variety of ligands, including diamines, acetylacetonates, N,N-dimethylglycine, and pyridine-2-aldoxime, have been explored. wikipedia.orgnih.govnih.gov The effectiveness of a particular ligand often depends on the specific substrates being coupled. For example, in the synthesis of electron-rich diaryl ethers, a screening of 56 different ligands found that while many showed catalytic activity, none surpassed the effectiveness of N,N-dimethylglycine in the model system studied. nih.gov

The catalyst system, comprising the copper source and the ligand, must be carefully chosen to suit the electronic and steric properties of the reacting molecules to achieve optimal yields and selectivity.

| Catalyst System | Solvent | Key Findings | Reference |

| CuIPPh3 | Toluene, o-xylene | Effective in non-polar solvents; electron-withdrawing groups on aryl bromide enhance yield. arkat-usa.org | arkat-usa.org |

| Copper(I) oxide with various ligands | Acetonitrile | Efficient for diaryl ether synthesis under mild conditions, tolerates sterically hindered substrates. acs.org | acs.org |

| CuI with N,N-dimethylglycine | Acetonitrile | Efficient for coupling electron-rich phenols and aryl bromides. nih.gov | nih.gov |

| CuBr with L22 ligand | Not specified | Effective for Ullmann O-arylation of o-chlorotrifluoroacetanilides with phenols. nih.gov | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. While one could predict the expected absorption bands for the amine (N-H stretching), ether (C-O stretching), and aromatic (C-H and C=C stretching) functionalities of 4-(4-Benzylphenoxy)-3-fluoroaniline, a detailed analysis and a data table of specific, experimentally observed vibrational frequencies cannot be provided.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of a compound and to study its fragmentation pattern, which can provide further structural clues. The precise molecular weight and the characteristic fragmentation ions for this compound have not been reported.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential formulas that may have the same nominal mass. nih.gov

For this compound (C₁₉H₁₆FNO), HRMS analysis would be expected to show an ion corresponding to the protonated molecule, [M+H]⁺. The exact mass of this ion can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This theoretical value is then compared to the experimentally measured mass.

| Formula | Species | Theoretical Exact Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| C₁₉H₁₇FNO⁺ | [M+H]⁺ | 294.1289 | Data not available in cited sources |

The consistency between the calculated and observed mass would provide strong evidence for the successful synthesis and purity of the target compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry (MS) that is particularly well-suited for analyzing polar, and often thermally fragile, molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary at high voltage, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, typically protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, are ejected into the gas phase and directed into the mass analyzer.

For this compound, the presence of the basic aniline (B41778) nitrogen makes it highly susceptible to protonation under the acidic mobile phase conditions commonly used in ESI. The resulting mass spectrum would be expected to be relatively simple, dominated by the molecular ion peak corresponding to [M+H]⁺ at an m/z value of approximately 294.13. This technique confirms the molecular weight of the compound.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structure and Crystal Packing Determination

Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. mdpi.com This powerful technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Furthermore, it reveals how individual molecules pack together in the crystal lattice, elucidating the nature and geometry of intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govresearchgate.net

| Parameter | Description | Example Value (from related structures) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Triclinic mdpi.comnih.gov |

| Space Group | The specific symmetry group of the crystal. | P2₁/c or P-1 mdpi.comresearchgate.net |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 7.11 Å, b = 8.38 Å, c = 12.92 Å, β = 105.2° nih.gov |

| Dihedral Angles | Torsion angles between the planes of the aromatic rings. | 40-60° nih.govresearchgate.net |

| Intermolecular Interactions | Non-covalent forces stabilizing the crystal packing. | C-H···N, C-H···O, C-H···π contacts nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–700 nm range, which corresponds to the energy required to promote electrons from a ground state to a higher energy molecular orbital. libretexts.org This technique is used to characterize molecules containing chromophores—structural moieties that absorb light.

The structure of this compound contains multiple chromophores, primarily its three aromatic rings (the fluoroaniline (B8554772) ring, the central phenoxy ring, and the benzyl (B1604629) ring). The delocalized π-electron systems within these rings are responsible for the compound's UV absorption profile. The expected electronic transitions are primarily π → π* transitions, where an electron is excited from a bonding π orbital to an antibonding π* orbital. libretexts.org The presence of heteroatoms with lone pairs (N, O, F) could also introduce n → π* transitions, although these are typically much weaker in intensity. libretexts.org

The resulting UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show one or more absorption bands in the UV region. The wavelength of maximum absorbance (λmax) for each band is characteristic of the compound's conjugated system.

| Expected λmax (nm) | Associated Chromophore | Type of Electronic Transition |

|---|---|---|

| ~220-280 nm | Substituted Phenyl Rings, Diphenyl Ether | π → π* libretexts.org |

The precise position and intensity of these absorption bands are sensitive to the molecular structure and substitution pattern, making UV-Vis spectroscopy a valuable tool for confirming the presence of the key aromatic chromophores within the molecule.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 4-(4-Benzylphenoxy)-3-fluoroaniline at the atomic level. These calculations offer insights that are often complementary to experimental data.

The initial step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization and energy minimization. This process is typically performed using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to solve the Schrödinger equation and find the lowest energy conformation of the molecule. bohrium.comaun.edu.eg The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located, representing a stable isomer.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (aniline) | ~1.40 Å |

| C-F (aniline) | ~1.36 Å | |

| C-O (ether) | ~1.37 Å | |

| O-C (ether) | ~1.42 Å | |

| C-C (benzyl) | ~1.51 Å | |

| Bond Angle | C-N-H (aniline) | ~112° |

| C-C-F (aniline) | ~119° | |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | Phenyl-O-C-C | Variable |

| C-C-Phenyl (benzyl) | Variable |

Note: These values are hypothetical and based on typical bond lengths and angles for similar functional groups in related molecules.

The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com

In this compound, the HOMO is expected to be localized mainly on the electron-rich aniline (B41778) and phenoxy rings, particularly on the nitrogen and oxygen atoms. The LUMO is likely distributed over the aromatic rings, with potential contributions from the antibonding orbitals of the C-F bond. A smaller HOMO-LUMO gap suggests higher reactivity. chalcogen.ro

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Distribution |

| HOMO | -5.5 to -6.0 | Aniline and Phenoxy Rings |

| LUMO | -1.0 to -1.5 | Aromatic Rings |

| HOMO-LUMO Gap | 4.0 to 5.0 | Entire Molecule |

Note: These energy values are estimations based on computational studies of similar aromatic amines and ethers.

The charge distribution within this compound can be visualized using an electrostatic potential (ESP) surface map. This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface, providing insights into its reactive sites. researchgate.net Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage, making them potential sites for interaction with electrophiles. The fluorine atom, being highly electronegative, would also create a region of negative potential. The hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential.

Computational methods can simulate various spectroscopic properties of this compound, which can be compared with experimental data for structural validation. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. ucm.es The predicted shifts are influenced by the electronic environment of each nucleus. For instance, the fluorine atom is expected to cause characteristic splitting patterns in the signals of nearby protons and carbons. researchgate.net

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated to identify the characteristic functional groups present in the molecule. Key vibrational modes would include N-H stretching of the amine, C-F stretching, C-O ether stretching, and various aromatic C-H and C=C vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted spectrum would likely show absorptions arising from π-π* transitions within the aromatic rings. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

| 1H NMR | Aromatic Protons | 6.5 - 7.5 ppm |

| -CH2- (benzyl) | ~4.0 ppm | |

| -NH2 (aniline) | ~3.5 - 4.5 ppm | |

| 13C NMR | Aromatic Carbons | 110 - 160 ppm |

| C-F | ~150-160 ppm (with J-coupling) | |

| IR | N-H Stretch | 3300 - 3500 cm-1 |

| C-F Stretch | 1200 - 1300 cm-1 | |

| C-O Stretch | 1200 - 1250 cm-1 | |

| UV-Vis | λmax | ~280 - 320 nm |

Note: These are generalized predictions and actual values can vary based on solvent and experimental conditions.

Conformational Analysis and Energy Landscapes of the Compound

The flexibility of this compound arises from the rotation around several single bonds, primarily the C-O-C ether linkage and the C-C bond of the benzyl (B1604629) group. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational degrees of freedom. This analysis helps to identify the most stable conformers and the energy barriers between them.

The energy landscape of this compound is expected to be complex, with multiple local energy minima corresponding to different spatial arrangements of the phenyl rings. The global minimum would represent the most populated conformation at thermal equilibrium. Understanding the conformational preferences is crucial as it can influence the molecule's biological activity and physical properties.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Steps

Theoretical modeling can be employed to investigate the reaction mechanisms involved in the synthesis of this compound. For example, the formation of the diaryl ether bond via a nucleophilic aromatic substitution reaction (such as the Ullmann condensation or a Buchwald-Hartwig amination followed by etherification) can be modeled.

This involves locating the transition state structures for each elementary step in the proposed reaction pathway. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. By comparing the activation energies of different possible pathways, the most favorable synthetic route can be predicted. The characterization of transition states involves identifying a single imaginary frequency in the calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces) within Theoretical Frameworks

The intermolecular interactions of this compound are crucial in determining its physical properties and how it interacts with its environment. Theoretical frameworks such as Density Functional Theory (DFT) are instrumental in characterizing these non-covalent interactions.

Hydrogen Bonding: The fluoroaniline (B8554772) moiety of the molecule presents potential sites for hydrogen bonding. The amine (-NH2) group can act as a hydrogen bond donor, while the fluorine atom and the oxygen atom of the ether linkage can act as hydrogen bond acceptors. Theoretical studies on analogous fluoroaniline derivatives have shown that intramolecular N-H···F hydrogen bonding can occur, influencing the molecule's conformation. nih.govconsensus.appnih.govescholarship.org For instance, in studies of 4-anilino-5-fluoroquinazolines, a through-space coupling between the N-H proton and the fluorine atom was observed and characterized using DFT calculations, confirming the presence of a weak hydrogen bond. nih.govconsensus.appescholarship.org The strength of such bonds can be modulated by the electronic environment. nih.govconsensus.app It is plausible that similar intramolecular or intermolecular hydrogen bonds exist for this compound.

A common approach to dissecting these interactions is through energy decomposition analysis, which partitions the total interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion components. This provides a detailed understanding of the nature of the forces at play.

| Interaction Type | Potential Participating Groups | Theoretical Investigation Method |

| Hydrogen Bonding | -NH2 (donor), -F (acceptor), -O- (acceptor) | DFT, AIM (Atoms in Molecules) |

| π-π Stacking | Benzyl ring, Phenoxy ring | MP2, DFT with dispersion correction |

| Van der Waals | Entire molecule | MP2, DFT with dispersion correction |

| C-H···F Interactions | Aromatic and benzylic C-H, Fluorine | DFT, NCI (Non-Covalent Interaction) analysis |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its surroundings, such as a solvent. nih.govnih.govbiointerfaceresearch.com

| Simulation Aspect | Information Gained | Relevant Metrics |

| Conformational Analysis | Preferred 3D structures, rotational barriers | Dihedral angle distributions, potential energy surface |

| Solvent Shell Structure | Organization of solvent around the molecule | Radial distribution functions (RDFs) |

| Hydrogen Bonding Dynamics | Lifetimes and dynamics of solute-solvent H-bonds | Hydrogen bond autocorrelation functions |

| System Stability | Stability of the molecule's conformation in solution | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg) |

Elucidation of Structure-Reactivity Relationships and Mechanistic Insights via Computational Approaches

Computational chemistry is a powerful tool for establishing quantitative structure-activity relationships (QSAR) and for elucidating reaction mechanisms. nih.govnih.govmdpi.commdpi.com

Structure-Reactivity Relationships: By calculating a variety of molecular descriptors for this compound and its analogs, computational models can be built to predict their chemical reactivity or biological activity. Important descriptors include electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, electrostatic potential maps, and atomic charges. For instance, the distribution of electrostatic potential on the molecular surface can indicate regions susceptible to electrophilic or nucleophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) are related to the molecule's ability to donate or accept electrons, providing insights into its reactivity in chemical reactions. mdpi.com

Mechanistic Insights: Theoretical calculations can be used to map out the entire energy profile of a chemical reaction involving this compound. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. For example, in a reaction involving the aniline nitrogen, computational methods could be used to model the reaction pathway, calculate activation energies, and determine the reaction kinetics. This level of detail is invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes or catalysts.

| Computational Approach | Application to this compound | Key Calculated Properties |

| Frontier Molecular Orbital Theory | Predicting sites of electrophilic/nucleophilic attack | HOMO/LUMO energies and distributions |

| Electrostatic Potential Mapping | Identifying charge distribution and reactive sites | Molecular Electrostatic Potential (MEP) maps |

| Transition State Theory | Elucidating reaction mechanisms and kinetics | Transition state geometries, activation energies |

| QSAR Modeling | Predicting activity based on molecular structure | Electronic, steric, and hydrophobic descriptors |

Applications in Advanced Chemical Research Excluding Prohibited Content

As a Versatile Building Block in Complex Organic Synthesis

The structure of 4-(4-Benzylphenoxy)-3-fluoroaniline lends itself to a variety of synthetic transformations, positioning it as a potentially valuable, albeit currently under-explored, building block.

The aniline (B41778) moiety of this compound provides a reactive site for numerous chemical reactions. The amino group can be readily diazotized and subsequently replaced with a wide array of other functional groups, opening pathways to a diverse range of derivatives. Furthermore, the amine can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form more complex triarylamine structures.

The core structure of this compound is a substituted aryloxyaniline. This class of compounds is of interest in various fields of chemistry. While direct research on the derivatization of this specific molecule is not available, general synthetic methods for aryloxyanilines can be applied. For instance, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, leading to a wide variety of derivatives with potentially interesting biological or material properties. The synthesis of such derivatives would allow for a systematic study of structure-activity relationships, where the effect of modifying the aniline nitrogen can be investigated while keeping the benzylphenoxy ether moiety constant.

Role in Polymer and Materials Science Research

The incorporation of fluorine atoms into polymers is a well-established strategy to enhance their properties. slideshare.net Therefore, this compound represents a potential monomer for the synthesis of novel high-performance polymers.

Polyaniline is a well-known conductive polymer, and its properties can be tuned by substitution on the aniline monomer. While studies on polyanilines derived from 3-fluoroaniline (B1664137) exist, there is no specific research on the polymerization of this compound. Hypothetically, this monomer could be polymerized chemically or electrochemically to yield a fluorinated polyaniline. The bulky benzylphenoxy substituent would likely impact the polymerization process and the final polymer's morphology and properties. The resulting polymer would be a member of the broader class of fluorinated poly(ether amine)s, which have been explored for their enhanced thermal stability and solubility. researchgate.netresearchgate.net

Table 1: Potential Properties of a Hypothetical Polymer Derived from this compound

| Property | Anticipated Effect of the this compound Moiety |

| Solubility | The bulky, non-polar benzylphenoxy group may increase solubility in organic solvents compared to unsubstituted polyaniline. |

| Thermal Stability | The presence of the aromatic rings and the strong carbon-fluorine bond would be expected to confer good thermal stability. slideshare.netkpi.ua |

| Conductivity | The bulky substituent might hinder chain packing and π-orbital overlap, potentially leading to lower electrical conductivity compared to polyaniline. |

| Processability | Improved solubility could lead to better processability for film and fiber formation. |

This table is based on general principles of polymer chemistry and structure-property relationships, as direct experimental data for this specific polymer is unavailable.

Organic molecules with donor-π-acceptor motifs are often investigated for their non-linear optical (NLO) properties. nih.govarxiv.org The this compound molecule contains an electron-donating amino group and an electron-withdrawing fluorine atom attached to a π-conjugated system, with the benzylphenoxy group acting as an additional modulator of the electronic structure. While there is no specific research on the NLO properties of this compound, related fluorinated anilines and diaryl ether derivatives have been studied in this context. mdpi.comrsc.org Theoretical calculations and experimental studies would be necessary to determine if this compound or its derivatives exhibit significant second or third-order NLO responses. The combination of the aniline donor, the fluorine acceptor, and the extended π-system of the diaryl ether makes it a plausible candidate for such applications.

Significance in Investigational Medicinal Chemistry Research (Focus on Design and Synthesis of New Entities)

The architecture of this compound, which combines a benzylphenoxy moiety with a fluorinated aniline, provides a versatile scaffold for the construction of more complex molecular entities. This has led to its significant use in the field of investigational medicinal chemistry.

Precursor in the Design and Synthesis of Investigational Therapeutic Agents (e.g., Quinazoline (B50416) Derivatives, Anilinoquinazolines)

The primary amine group of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, most notably quinazoline and anilinoquinazoline (B1252766) derivatives. nih.govopenmedicinalchemistryjournal.com Quinazolines are a class of compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. pnrjournal.com The synthesis of quinazoline derivatives often involves the reaction of an aniline derivative with other reagents to construct the heterocyclic ring system. nih.govopenmedicinalchemistryjournal.comresearchgate.net For instance, substituted anilines can be reacted with various building blocks to form the core quinazoline structure, which can then be further modified. nih.gov

Anilinoquinazolines, a subset of quinazoline derivatives, are characterized by an aniline group attached to the quinazoline core, often at the 4-position. nih.gov The use of this compound in the synthesis of these compounds allows for the introduction of the bulky and lipophilic benzylphenoxy group, as well as the influential fluorine atom, into the final molecule. These structural features can significantly impact the molecule's interaction with biological targets. The synthesis of these derivatives can be achieved through various methods, including microwave-assisted synthesis and metal-catalyzed reactions. nih.gov

Table 1: Key Synthetic Reactions Involving Aniline Derivatives for Quinazoline Synthesis

| Reaction Type | Description | Key Reagents/Conditions | Reference |

| Cyclocondensation | Formation of the quinazoline ring from an aniline derivative and another cyclic or acyclic precursor. | Isatoic anhydride (B1165640), amines, catalyst (e.g., alum) | openmedicinalchemistryjournal.com |

| Multicomponent Reactions | A one-pot reaction where multiple starting materials react to form a complex product, such as a substituted quinazoline. | Aromatic aldehydes, 2-aminobenzophenone, urea (B33335) (as ammonia (B1221849) source) under microwave conditions. | openmedicinalchemistryjournal.com |

| Palladium-catalyzed Coupling | Formation of carbon-carbon or carbon-heteroatom bonds to build or modify the quinazoline scaffold. | Palladium catalysts, various coupling partners. | nih.gov |

Computational Ligand Design and Molecular Docking Studies to Guide Synthesis of Novel Analogs

In modern drug design, computational methods are indispensable tools for predicting how a molecule might interact with a biological target. Molecular docking is a computational technique that simulates the binding of a small molecule (ligand) to the active site of a protein. nih.govnih.govpandawainstitute.com This allows researchers to predict the binding affinity and orientation of a potential drug molecule, guiding the synthesis of more effective analogs. researchgate.net

Derivatives of this compound have been the subject of such computational studies. researchgate.net By creating virtual libraries of analogs with modifications to the core structure, researchers can perform in silico screening to identify which modifications are most likely to lead to improved interactions. nih.gov These studies can help in understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. nih.gov The insights gained from these computational analyses can then be used to prioritize the synthesis of the most promising new chemical entities, saving time and resources in the laboratory.

The Role of Fluorine Substitution in Influencing Molecular Interactions and Chemical Stability in Rational Drug Design

The presence of a fluorine atom in this compound is not merely an incidental feature. The strategic incorporation of fluorine is a common and powerful strategy in medicinal chemistry. nih.govscispace.comnih.govresearchgate.net Fluorine possesses unique electronic properties and a relatively small size, allowing it to act as a bioisostere for a hydrogen atom or a hydroxyl group. scispace.comnih.gov

Furthermore, fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site. nih.gov These interactions can contribute to a higher binding affinity. The strategic placement of fluorine can also influence the conformation of a molecule, locking it into a more biologically active shape. scispace.comnih.govresearchgate.net

Table 2: Influence of Fluorine Substitution in Drug Design

| Property Affected | Description of Influence | Reference |

| Molecular Interactions | Can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein side chains, potentially increasing binding affinity. | nih.gov |

| Chemical Stability | The strong carbon-fluorine bond can block sites of metabolic degradation, increasing the compound's stability. | researchgate.net |

| Lipophilicity | Can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes. The effect is dependent on the molecular scaffold. | nih.gov |

| Conformation | Can influence the preferred three-dimensional shape of a molecule, potentially locking it into a more active conformation. | scispace.comnih.govresearchgate.net |

| pKa | The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting ionization and binding. | researchgate.net |

Exploration in Agrochemical Research as a Synthetic Intermediate

The utility of fluorinated aniline derivatives extends beyond medicinal chemistry into the realm of agrochemical research. wikipedia.orgpubcompare.ainih.gov Many modern herbicides and fungicides incorporate a fluorinated aromatic core. The same properties that make fluorine a valuable addition to pharmaceuticals—enhanced stability, altered electronic properties, and potential for strong binding interactions—are also beneficial in the design of effective agrochemicals. This compound, as a readily available fluorinated aniline, serves as a valuable synthetic intermediate for the creation of new potential agrochemical candidates. nih.gov The synthesis of such compounds often follows similar chemical principles to those used in medicinal chemistry, involving the modification of the aniline group to create a diverse range of derivatives for screening. researchgate.netgoogle.com

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Benzylphenoxy)-3-fluoroaniline, and what are the critical reaction conditions affecting yield and purity?

- Methodological Answer : The synthesis of this compound typically involves sequential functionalization of the aniline ring. A plausible route includes:

Nitration : Introduce a nitro group at the para position of 4-benzylphenol.

Fluorination : Replace the nitro group with fluorine using potassium fluoride or tetrabutylammonium fluoride under anhydrous conditions.

Reduction : Convert the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in ethanol) or iron powder in HCl.

Coupling : Attach the benzylphenoxy group via a nucleophilic aromatic substitution (SNAr) reaction with 4-benzylphenol under basic conditions (e.g., K₂CO₃ in DMF).

Critical factors include reaction temperature (80–120°C for SNAr), solvent polarity, and stoichiometry of reactants. Trace water can hinder fluorination, necessitating strict anhydrous conditions .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the fluorine atom at position 3 causes deshielding of adjacent protons (δ 6.8–7.2 ppm for aromatic protons). The benzylphenoxy group shows distinct peaks for methylene (δ 4.5–5.0 ppm) and aromatic protons.

- IR Spectroscopy : Identify amine (-NH₂ stretch ~3400 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.

- X-ray Crystallography : Resolve bond lengths and angles, particularly the C-F bond (~1.35 Å) and dihedral angles between the benzylphenoxy and aniline rings .

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?

- Methodological Answer :

- Stearoyl-CoA Desaturase (SCD1) Inhibition : Use spectrophotometric assays to monitor NADH consumption or lipid droplet formation in cancer cell lines (e.g., HepG2). IC₅₀ values can be compared to known inhibitors like CAY10566.

- Kinase Assays : Employ fluorescence polarization to measure binding affinity for kinases (e.g., EGFR) using ATP-competitive probes.

- Controls : Include vehicle controls (DMSO), positive inhibitors (e.g., staurosporine for kinases), and cytotoxicity assays (MTT) to rule out false positives .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies involving fluoroaniline derivatives?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, cell line heterogeneity). Strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or MIAME standards for gene expression studies.

- Dose-Response Curves : Use Hill slope analysis to compare potency thresholds.

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-study variability. For example, conflicting IC₅₀ values in enzyme inhibition studies may reflect differences in enzyme isoforms or assay temperatures .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with SCD1 or GPCRs. Prioritize poses with hydrogen bonds between the fluorine atom and active-site residues (e.g., Tyr-104).

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energies via MM/PBSA.

- Validation : Correlate computational results with experimental IC₅₀ values. A >0.7 Pearson coefficient indicates predictive reliability .

Q. What strategies optimize regioselectivity during fluorination and phenoxy group introduction?

- Methodological Answer :

- Directing Groups : Install temporary substituents (e.g., boronic acids) to guide fluorination to the meta position.

- Microwave-Assisted Synthesis : Enhance regioselectivity in SNAr reactions by reducing side reactions (e.g., hydrolysis) through rapid heating (150°C, 30 min).

- Catalytic Systems : Use Cu(I) catalysts for Ullmann-type couplings to minimize byproducts. For example, CuI/1,10-phenanthroline increases yields of benzylphenoxy-aniline derivatives to >85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.